molecular formula C11H11NO4 B11880502 8-Hydroxy-2-methylquinoline-7-carboxylic acid hydrate CAS No. 856451-85-9

8-Hydroxy-2-methylquinoline-7-carboxylic acid hydrate

Cat. No.: B11880502
CAS No.: 856451-85-9
M. Wt: 221.21 g/mol
InChI Key: NJEPURPXIYZMGL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-Hydroxy-2-methylquinoline-7-carboxylic acid hydrate is a chemical compound with the molecular formula C11H11NO4. It is a derivative of quinoline, a heterocyclic aromatic organic compound. This compound is known for its diverse applications in various fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Hydroxy-2-methylquinoline-7-carboxylic acid hydrate typically involves the condensation of activated 8-hydroxyquinoline-2-carboxylic acid with substituted aniline in the presence of phosphorus trichloride . Another method involves the alkylation of substituted 8-hydroxyquinoline with 1,3-dibromopropane in the presence of an aqueous sodium hydroxide solution and tetrabutylammonium iodide in dichloromethane .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using the aforementioned synthetic routes, with optimization for yield and purity.

Chemical Reactions Analysis

Types of Reactions

8-Hydroxy-2-methylquinoline-7-carboxylic acid hydrate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinoline derivatives.

    Reduction: Reduction reactions can convert it into different quinoline-based compounds.

    Substitution: It can undergo substitution reactions, where functional groups are replaced with other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various halogenating agents for substitution reactions .

Major Products

The major products formed from these reactions are typically quinoline derivatives with different functional groups, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 8-Hydroxy-2-methylquinoline-7-carboxylic acid hydrate involves its interaction with molecular targets such as enzymes and receptors. For example, it can chelate metal ions, disrupting their function and leading to various biological effects . In cancer cells, it can induce apoptosis through mitochondrial dysfunction, leading to cell death .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

8-Hydroxy-2-methylquinoline-7-carboxylic acid hydrate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to chelate metal ions and induce apoptosis in cancer cells makes it a valuable compound for research and potential therapeutic applications .

Properties

CAS No.

856451-85-9

Molecular Formula

C11H11NO4

Molecular Weight

221.21 g/mol

IUPAC Name

8-hydroxy-2-methylquinoline-7-carboxylic acid;hydrate

InChI

InChI=1S/C11H9NO3.H2O/c1-6-2-3-7-4-5-8(11(14)15)10(13)9(7)12-6;/h2-5,13H,1H3,(H,14,15);1H2

InChI Key

NJEPURPXIYZMGL-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(C=C1)C=CC(=C2O)C(=O)O.O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.